

# An In-depth Technical Guide to CHEMBL4224880: A Novel Estrogen Receptor- $\alpha$ Binder

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## Compound of Interest

Compound Name: CHEMBL4224880

Cat. No.: B15137866

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## Abstract

**CHEMBL4224880** is a novel small molecule identified as a binder of the human Estrogen Receptor- $\alpha$  (ER- $\alpha$ ), a key target in the development of therapeutics for hormone-dependent cancers, particularly breast cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the putative biological activity of **CHEMBL4224880**. Drawing from computational studies and established knowledge of ER- $\alpha$  signaling, this document outlines the likely mechanism of action and provides representative experimental protocols for its characterization.

## Chemical Structure and Physicochemical Properties

**CHEMBL4224880** is a thiochromene derivative with the molecular formula C<sub>25</sub>H<sub>19</sub>FO<sub>3</sub>S.<sup>[1]</sup> Its structure is characterized by a central thiochromene core substituted with a fluorophenyl group, a hydroxyphenyl moiety, and a carboxymethylphenyl group.

Table 1: Chemical Identifiers for **CHEMBL4224880**

Identifier	Value
ChEMBL ID	CHEMBL4224880
CAS Number	2095850-54-5
Molecular Formula	C25H19FO3S
SMILES	<chem>Fc1ccc2c(c(Cc3ccccc3C(O)=O)c(c2)SC=C(c2cc(O)cc2)C)c1</chem>
InChI	InChI=1S/C25H19FO3S/c26-17-9-10-19-18(15-17)25(30-14-23(19)24(16-7-5-4-6-8-16)c11-12-20(27)13-22(11)21(28)29)10-17

Table 2: Predicted Physicochemical Properties of **CHEMBL4224880**

Property	Predicted Value
Molecular Weight	418.48 g/mol
XLogP3	6.4
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	5
Exact Mass	418.1039 g/mol
Monoisotopic Mass	418.1039 g/mol
Topological Polar Surface Area	86.8 Å <sup>2</sup>
Heavy Atom Count	30
Formal Charge	0
Complexity	693
Isotope Atom Count	0
Defined Atom Stereocenter Count	0
Undefined Atom Stereocenter Count	1
Defined Bond Stereocenter Count	0
Undefined Bond Stereocenter Count	0
Covalently-Bonded Unit Count	1
Compound Is Canonicalized	Yes

Note: The physicochemical properties listed above are computationally predicted and await experimental verification.

## Biological Activity and Mechanism of Action

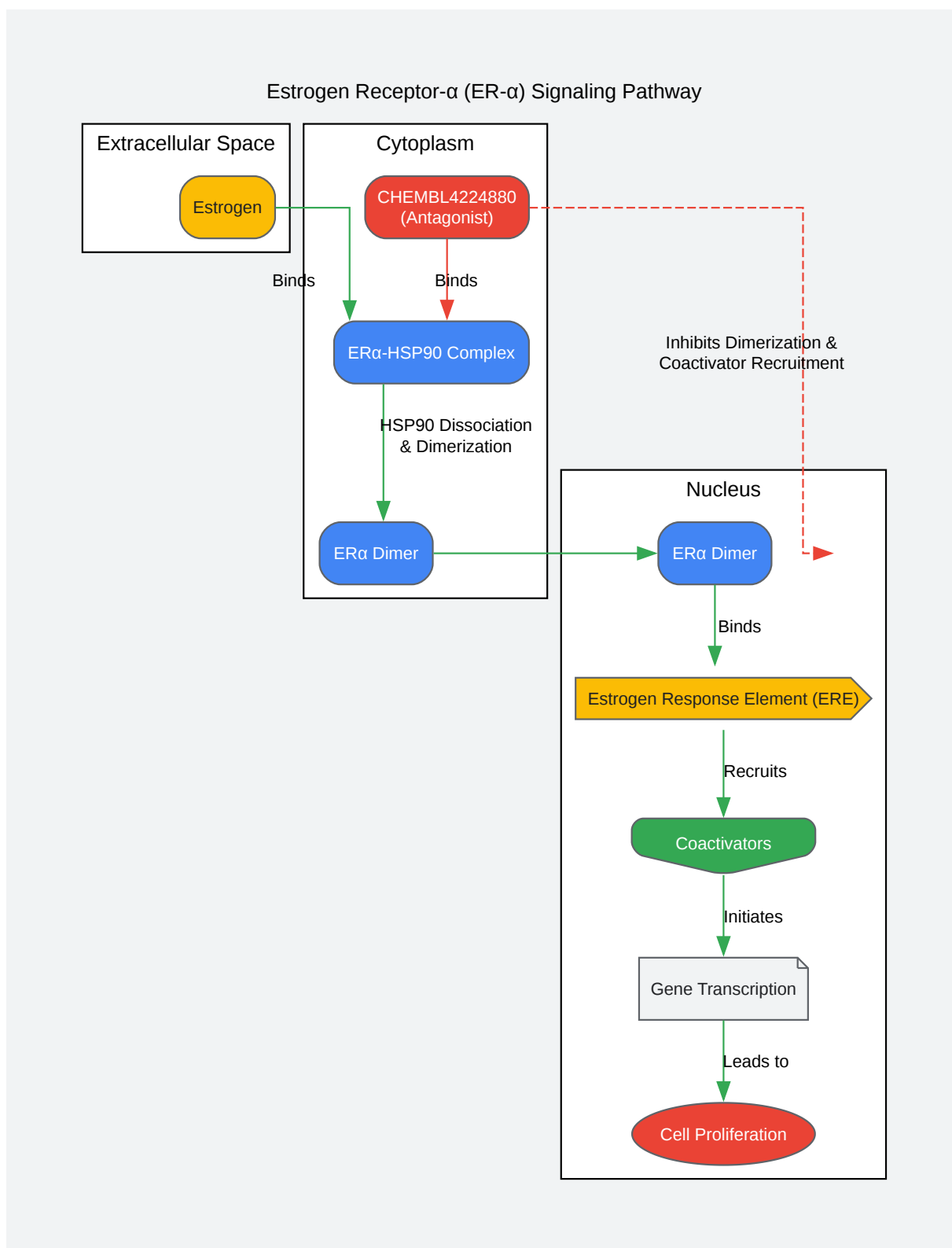
**CHEMBL4224880** has been identified as a binder to the Estrogen Receptor- $\alpha$  (ER- $\alpha$ ).[\[1\]](#)

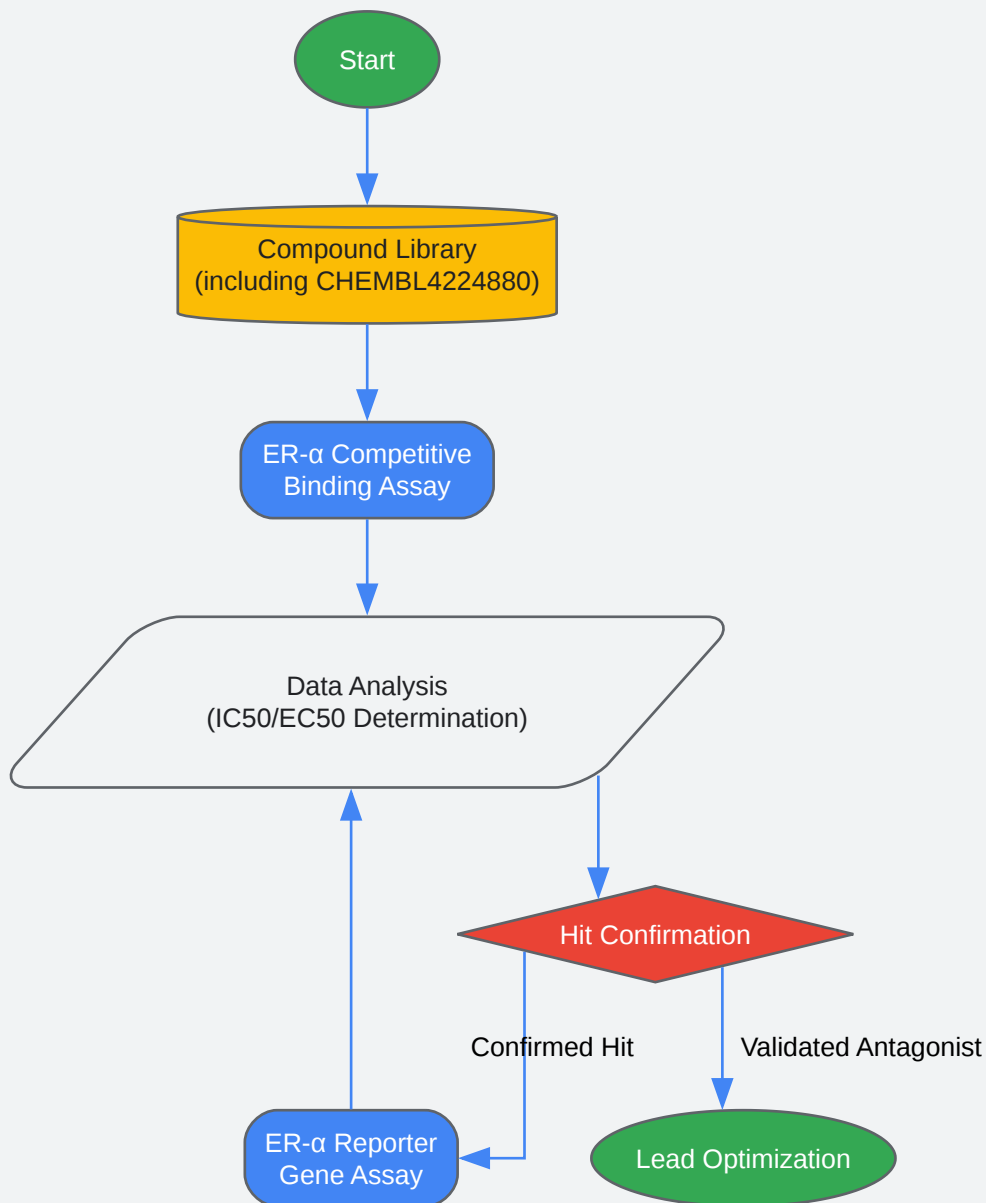
Computational studies, including e-QSAR, molecular docking, and molecular dynamics, have

been performed on a series of ER- $\alpha$  inhibitors that include **CHEMBL4224880**, suggesting it functions as an antagonist.[2][3] ER- $\alpha$  antagonists are crucial in the treatment of ER-positive breast cancers as they inhibit the proliferative signaling mediated by estrogen.

The proposed mechanism of action for **CHEMBL4224880** involves its binding to the ligand-binding domain (LBD) of ER- $\alpha$ . This interaction is thought to induce a conformational change in the receptor that prevents the binding of coactivator proteins, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.

Below is a diagram illustrating the general signaling pathway of Estrogen Receptor- $\alpha$  and the putative point of intervention for an antagonist like **CHEMBL4224880**.



Workflow for ER- $\alpha$  Antagonist Characterization

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## References

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